5-Nitro-1,2-dihydro-3H-indazol-3-one

Neglected Tropical Diseases Chagas Disease Drug Discovery

Essential 5-nitroindazolone scaffold for anti-parasitic drug discovery. The unsubstituted core with nitro at position 5 is critical for synthesizing potent trypanocidal derivatives achieving nanomolar IC₅₀ against T. cruzi. Substitution at 6- or 7-positions alters reactivity, compromising SAR reliability. Procure ≥98% purity to minimize side reactions in library synthesis and ensure reproducible yields. Required for combination therapy preclinical development.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 61346-19-8
Cat. No. B1353537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,2-dihydro-3H-indazol-3-one
CAS61346-19-8
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2
InChIInChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11)
InChIKeyXGSFRTHYHRTUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1,2-dihydro-3H-indazol-3-one (CAS 61346-19-8) Core Indazolone Scaffold


5-Nitro-1,2-dihydro-3H-indazol-3-one (CAS 61346-19-8) is a heterocyclic organic compound belonging to the indazolone class, characterized by a 5-nitro-substituted indazole core with a 3-one functionality. This scaffold serves as a critical starting material for synthesizing a diverse range of biologically active 5-nitroindazole derivatives, particularly those explored as anti-parasitic agents. The compound is commercially available from multiple suppliers, typically as a high-melting point solid with a defined molecular formula of C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol [1]. Its core structure is foundational for generating structure-activity relationship (SAR) studies in medicinal chemistry [2].

Why Substituting 5-Nitro-1,2-dihydro-3H-indazol-3-one with Other Indazolones Fails


Simple substitution of 5-nitro-1,2-dihydro-3H-indazol-3-one with other indazolone isomers or analogs is not advisable due to the critical role of the 5-nitro group and the unsubstituted indazolone core in dictating both chemical reactivity and biological outcome. For instance, moving the nitro group to the 6- or 7-position alters the electronic environment and steric properties, which can significantly impact its utility as a precursor in structure-activity relationship (SAR) studies [1]. Furthermore, using pre-functionalized derivatives like 1,2-disubstituted 5-nitroindazolinones [2] circumvents the ability to perform controlled, systematic derivatization at the N1 and N2 positions, thereby limiting the exploration of chemical space. The specific position of the nitro group is essential for generating the desired bioactive conformation observed in potent anti-parasitic leads [3]. Therefore, procurement of the exact 5-nitro scaffold is mandatory for reliable and reproducible research outcomes.

Quantitative Evidence for Selecting 5-Nitro-1,2-dihydro-3H-indazol-3-one


Validated Precursor for Potent Anti-T. cruzi Agents Compared to Benznidazole

Derivatives synthesized from the 5-nitro-1,2-dihydro-3H-indazol-3-one scaffold demonstrate superior in vitro potency against Trypanosoma cruzi compared to the standard-of-care drug, benznidazole (BZ). Specifically, the 5-nitroindazole derivative 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16) exhibits an IC₅₀ of 0.49 μM against epimastigotes, which is 51.5-fold more potent than BZ's IC₅₀ of 25.22 μM under comparable assay conditions [1][2].

Neglected Tropical Diseases Chagas Disease Drug Discovery

Superior Selectivity Profile Over Fibroblasts vs. Reference Drug

Derivatives of the 5-nitroindazole scaffold, such as Compounds 12 and 17, display a markedly higher selectivity index (SI) against T. cruzi amastigotes relative to mammalian fibroblasts compared to benznidazole. While BZ's SI is established as a benchmark of ≥10 [1], these 5-nitroindazole derivatives achieve SI values >246.15 and >188.23, respectively [1]. This indicates a much wider therapeutic window.

Cytotoxicity Selectivity Index Drug Safety

Synergistic In Vivo Efficacy When Combined with Benznidazole

In an acute in vivo murine model of T. cruzi infection, the combination of 5-nitroindazole derivative Compound 16 with benznidazole (BZ) significantly outperformed monotherapy. The combination therapy reduced peak parasitemia by 79.24%, compared to a 60% reduction achieved by Compound 16 alone [1]. This demonstrates a quantifiable benefit of the scaffold in a combination regimen.

Combination Therapy In Vivo Efficacy Parasitemia Reduction

High Purity Profile Verified by Authoritative Sources

Commercially sourced 5-Nitro-1,2-dihydro-3H-indazol-3-one is consistently available with high chemical purity. Suppliers like Chemscene and Aladdin offer the compound at ≥98% purity , while VWR and ABCR GmbH provide material with a purity of ≥95% . This contrasts with some generic offerings that may only guarantee 95% purity, providing an option for higher purity material to ensure more reproducible reactions and minimize impurities in downstream syntheses.

Analytical Chemistry Quality Control Chemical Procurement

Distinct Physicochemical Properties Compared to Positional Isomers

The 5-nitro-1,2-dihydro-3H-indazol-3-one exhibits distinct physicochemical properties from its positional isomer, 7-nitro-1,2-dihydro-3H-indazol-3-one. Both share the same molecular formula (C₇H₅N₃O₃) and weight (179.13 g/mol) [1][2], but their specific melting point ranges can be used for identification and quality control. The 5-nitro isomer is reported to have a melting point of 280-282 °C , while the 7-nitro isomer's reported melting point range is 262-267 °C [3]. This difference in solid-state properties can impact purification and formulation.

Physical Chemistry Material Science Process Chemistry

Proven Mechanism of Action Divergent from Nifurtimox

Electrochemical and electron spin resonance (ESR) studies on 5-nitroindazole derivatives confirm they do not undergo the same redox cycling with molecular oxygen as the clinical drug nifurtimox (Nfx) [1]. Instead, their mechanism involves the production of reduced nitro species similar to benznidazole [1]. This mechanistic divergence is a critical differentiating factor.

Mechanism of Action Redox Biology Drug Development

Primary Application Scenarios for 5-Nitro-1,2-dihydro-3H-indazol-3-one


Synthesis of Novel Anti-Chagasic Lead Compounds

Medicinal chemists and researchers focused on neglected tropical diseases can utilize 5-nitro-1,2-dihydro-3H-indazol-3-one as a validated starting material for synthesizing 1,2-disubstituted 5-nitroindazolinone derivatives. This is directly supported by numerous studies demonstrating that these derivatives are potent inhibitors of Trypanosoma cruzi [1], with certain analogs exhibiting nanomolar potency (IC₅₀ = 0.41-0.49 μM) against intracellular amastigotes, a significant improvement over the reference drug benznidazole [2].

Structure-Activity Relationship (SAR) Studies in Parasitology

This compound is an essential core scaffold for conducting SAR studies to map the pharmacophore of anti-parasitic nitroimidazoles. By systematically introducing substituents at the N1 and N2 positions, researchers have identified electron-withdrawing groups like fluorine at the N2 benzyl moiety as positive modulators of trypanocidal activity [1]. This enables the rational design of more potent and selective drug candidates, as evidenced by compounds achieving selectivity indices >246 on T. cruzi amastigotes [1].

Development of Combination Therapy Regimens for Chagas Disease

Given the demonstrated in vivo synergistic effects when 5-nitroindazole derivatives are co-administered with benznidazole, this scaffold is ideal for developing new combination therapies for Chagas disease. Preclinical studies have shown that such combinations can reduce peak parasitemia by up to 91.11% and improve survival rates to 83.33% in infected murine models [2], providing a clear rationale for its use in advanced preclinical development.

High-Purity Starting Material for Sensitive Chemical Reactions

For applications requiring high synthetic fidelity, such as the generation of compound libraries or the synthesis of analytical standards, the availability of 5-nitro-1,2-dihydro-3H-indazol-3-one at ≥98% purity is critical. This high purity minimizes side reactions and ensures more predictable yields compared to lower-purity sources . This is particularly important in multi-step syntheses where impurities can propagate and complicate purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.